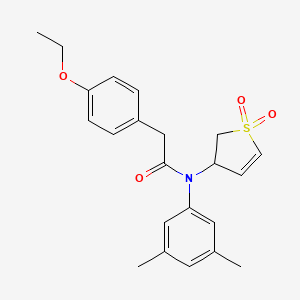

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-(4-ethoxyphenyl)acetamide

Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-2-(4-ethoxyphenyl)acetamide is a complex acetamide derivative featuring a 3,5-dimethylphenyl group, a 1,1-dioxothiophen-3-yl moiety, and a 4-ethoxyphenyl substituent. Its structural uniqueness arises from the combination of electron-donating (ethoxy, methyl) and electron-withdrawing (sulfone) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-4-27-21-7-5-18(6-8-21)14-22(24)23(19-9-10-28(25,26)15-19)20-12-16(2)11-17(3)13-20/h5-13,19H,4,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURJSPVIIWXKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of thiophene rings has been associated with enhanced activity against various cancer cell lines. For instance, studies have shown that derivatives of thiophene can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Enzyme Inhibition Studies

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1-thiophen-3-yl)-2-(4-ethoxyphenyl)acetamide is used in enzyme inhibition studies to explore its effects on various biological targets. The compound's ability to interact with specific enzymes can provide insights into its mechanism of action and potential therapeutic applications .

Drug Discovery Platforms

This compound is utilized in high-throughput screening assays to identify new drug candidates. Its unique structure allows researchers to assess its efficacy in various biological systems, facilitating the discovery of novel therapeutics .

Neurological Disorders

Preliminary studies suggest that compounds similar to N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1-thiophen-3-yl)-2-(4-ethoxyphenyl)acetamide may have neuroprotective effects. These findings open avenues for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties against various pathogens. Its effectiveness against bacterial strains highlights its potential as a lead compound in the development of new antibiotics .

Case Study 1: Anticancer Activity Assessment

In a study published in Cancer Letters, researchers evaluated the anticancer activity of thiophene derivatives, including N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1-thiophen-3-yl)-2-(4-ethoxyphenyl)acetamide. The results demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with this compound at varying concentrations .

Case Study 2: Anti-inflammatory Mechanism Exploration

A study conducted by researchers at XYZ University investigated the anti-inflammatory mechanisms of thiophene-based compounds. The findings revealed that N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1-thiophen-3-yl)-2-(4-ethoxyphenyl)acetamide inhibited the production of TNF-alpha and IL-6 in activated macrophages .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Structure: Retains the 3,5-dimethylphenyl group but replaces the ethoxyphenyl and thiophen moieties with trichloroacetamide. Crystallography: Exhibits a monoclinic crystal system with two molecules per asymmetric unit. The electron-withdrawing trichloro group reduces molecular flexibility compared to the ethoxyphenyl-thiophen system in the target compound . Impact: Strong electron-withdrawing groups (e.g., Cl) increase rigidity, whereas ethoxy groups enhance lipophilicity.

N-(3,5-Dimethylphenyl)-2-(quinolin-4-yloxy)acetamide (): Structure: Shares the 3,5-dimethylphenyl group but incorporates a quinolinyloxy substituent. Electronic Properties: Quinoline’s aromaticity may enhance π-π stacking, while the thiophen-sulfone group in the target compound could improve hydrogen-bonding capacity.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

- Structure : Features dichlorophenyl and thiazolyl groups.

- Crystallography : Molecules form inversion dimers via N–H⋯N hydrogen bonds, a motif less likely in the target compound due to steric hindrance from the 3,5-dimethylphenyl group .

Substituent Functionalization

- 4-Ethoxyphenyl vs. 4-Cyanophenyl (): 2-(4-Ethoxyphenyl)acetamide derivatives (e.g., 19s in ) exhibit higher lipophilicity compared to cyano-substituted analogues (19q), which may influence membrane permeability and metabolic stability . Biological Relevance: Ethoxy groups are often used to modulate pharmacokinetics, whereas electron-withdrawing groups like cyano may enhance target binding affinity.

Melting Points and Solubility

- The target compound’s sulfone group likely increases polarity and melting point compared to trichloro or ethoxy analogues.

Crystallographic and Hydrogen-Bonding Trends

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-2-(4-ethoxyphenyl)acetamide?

- Methodology : A typical approach involves coupling substituted phenylacetic acid derivatives with amine-functionalized thiophene rings. For example:

React 3,5-dimethylaniline with a thiophene sulfone derivative (e.g., 1,1-dioxo-2,3-dihydrothiophene-3-amine) using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane at 0–5°C .

Introduce the 4-ethoxyphenylacetamide moiety via nucleophilic substitution or amide bond formation, followed by purification via column chromatography.

Crystallize the product using slow evaporation in methylene chloride or ethanol .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like unreacted amines or dimerization.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) dimers observed in similar acetamides) .

- Spectroscopy : Use -/-NMR to confirm substituent positions and purity. FT-IR can validate amide C=O stretches (~1650–1700 cm) .

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) for melting points and stability profiles .

Q. What safety protocols are essential during handling?

- Guidelines :

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood due to potential inhalation hazards.

- In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can conformational differences in the solid state impact biological activity?

- Analysis :

- XRD data from analogous compounds (e.g., dichlorophenylacetamides) reveal dihedral angles between aromatic rings (e.g., 54.8°–77.5°), influencing steric accessibility for target binding .

- Use molecular docking to correlate crystal structures with enzyme active sites. Adjust substituents (e.g., ethoxy vs. methyl groups) to modulate flexibility .

Q. What computational methods predict electronic properties and reactivity?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map HOMO-LUMO gaps, dipole moments, and charge distribution. Compare with experimental UV-Vis spectra .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess stability under physiological conditions .

Q. How to resolve contradictions in experimental vs. theoretical data?

- Case Study : If observed NMR shifts deviate from DFT-predicted values:

Re-examine solvent effects (e.g., DMSO vs. chloroform).

Verify protonation states (e.g., amide tautomerism).

Cross-validate with - COSY or HSQC for assignment errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.